2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
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Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. It is characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the seventh position of the pyrrolo[3,2-d]pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as oxone and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. The pathways involved include the modulation of proapoptotic and antiapoptotic proteins, as well as the inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 2-chloro-, methyl ester
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid stands out due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-10-2-4-5(11-7)3(1-9-4)6(12)13/h1-2,9H,(H,12,13) |
InChI Key |
NSMZDJKUEOOXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)C(=O)O |
Origin of Product |
United States |
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